![molecular formula C10H13N3O3 B2494959 N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide CAS No. 2305452-53-1](/img/structure/B2494959.png)
N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide, also known as EDP-M, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EDP-M is a derivative of pyrimidine, which is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide is not fully understood. However, it has been proposed that N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide may act as a reactive oxygen species (ROS) scavenger, which can protect cells from oxidative damage. N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been found to have antioxidant activity, which can protect cells from oxidative damage. N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide has been found to have neuroprotective effects, which can protect neurons from damage and degeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide is its ease of synthesis, which makes it readily available for scientific research. N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide is also stable and can be stored for long periods without degradation. However, one of the limitations of N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide. One area of research is the development of new derivatives of N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide with improved solubility and bioactivity. Another area of research is the investigation of the mechanism of action of N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide, which can lead to a better understanding of its biological activity. In addition, the potential therapeutic applications of N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide in the treatment of various diseases such as Alzheimer's disease and cancer can be explored.
Synthesis Methods
The synthesis of N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide involves the reaction of 1-ethyl-2,4-dioxo-5-pyrimidinecarboxaldehyde with propargylamine in the presence of a base such as sodium hydroxide. The reaction produces N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide as a yellow solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide has been found to have several potential applications in scientific research. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide can also be used as a substrate for the detection of enzymes such as dehydrogenases and oxidases. In addition, N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide has been used as a precursor for the synthesis of other compounds with potential biological activity.
properties
IUPAC Name |
N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-8(14)11-5-7-6-13(4-2)10(16)12-9(7)15/h3,6H,1,4-5H2,2H3,(H,11,14)(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWYKJOUIJJKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)NC1=O)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide |
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